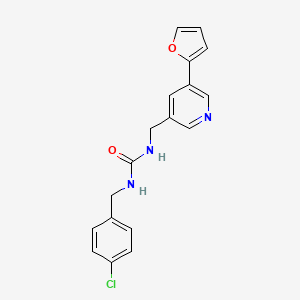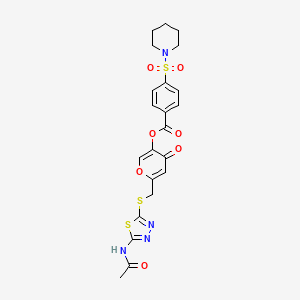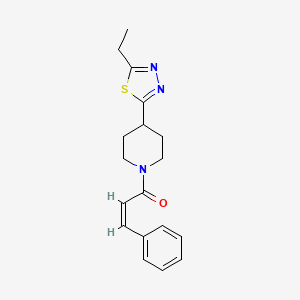
1-(4-Chlorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea, also known as CFP-1, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a potent inhibitor of a specific enzyme, making it a valuable tool for investigating the role of this enzyme in various biological processes.
Applications De Recherche Scientifique
Substituent Effects on Pyrid-2-yl Ureas :Research shows that substituent effects on pyrid-2-yl ureas can influence their conformational preferences and interaction capabilities. For example, pyrid-2-yl ureas demonstrate variations in their equilibrium between conformational isomers in DMF-d(7), with some showing a strong preference for specific forms due to positively charged substituents. This attribute is significant for facilitating interactions like cytosine complexation, where electron-withdrawing substituents enhance the binding constants (Chia-Hui Chien et al., 2004).
Metallo-Supramolecular Macrocycles :A series of di-(m-pyridyl)-urea ligands have been synthesized and characterized, showing that methyl substitution on pyridine rings controls the position of pyridine N atoms relative to the urea carbonyl group. These ligands self-assemble into metallo-supramolecular M(2)L(2) and M(3)L(3) macrocycles. The urea carbonyl groups in these macrocycles act as hydrogen bonding sites, which are crucial for the assembly's stability and function (Ralf W. Troff et al., 2012).
Complexation-Induced Unfolding of Heterocyclic Ureas :The study of heterocyclic ureas (amides) and their unfolding to form multiply hydrogen-bonded complexes reveals significant insights into the behavior of these compounds. These ureas, upon unfolding, dimerize by forming hydrogen bonds at high concentrations. Such behavior mimics very primitive helix-to-sheet transitions, showing potential for self-assembly applications (P. Corbin et al., 2001).
Synthesis of Novel Pyridine and Naphthyridine Derivatives :Research into the synthesis of novel pyridine and naphthyridine derivatives explores the chemical reactions that lead to the formation of compounds with potential biological activity. These compounds undergo various reactions, such as dimerization and coupling, to afford derivatives with complex structures, indicating their utility in further chemical and biological studies (F. M. Abdelrazek et al., 2010).
Electronic and Optical Properties of Chalcone Derivatives :A computational study on a chalcone derivative demonstrated the significant electronic and optical properties, including the HOMO-LUMO gap and electrostatic potential maps. Such properties indicate the compound's potential application in nonlinear optics and optoelectronic device fabrications, highlighting the importance of computational methods in predicting the utility of novel compounds (M. Shkir et al., 2018).
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[[5-(furan-2-yl)pyridin-3-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2/c19-16-5-3-13(4-6-16)10-21-18(23)22-11-14-8-15(12-20-9-14)17-2-1-7-24-17/h1-9,12H,10-11H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVFHRHUVBADWJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)NCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)-3-((5-(furan-2-yl)pyridin-3-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl [(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3',2'-e]azocin-1(6aH)-ylcarbonyl)amino](phenyl)acetate](/img/structure/B2577518.png)
![N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2577521.png)
![1-(4,7-Dimethylbenzo[d]thiazol-2-yl)azetidin-3-yl 2,3-dimethoxybenzoate](/img/structure/B2577522.png)

![7-hydroxy-N-(2-(2-hydroxyethoxy)ethyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2577524.png)
![Sodium 2-{2-[(2-methoxyethyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B2577525.png)

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(6-phenylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2577528.png)

![1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-amine;hydrochloride](/img/structure/B2577530.png)
![3-(4-fluorobenzyl)-6-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2577532.png)

![(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2577536.png)